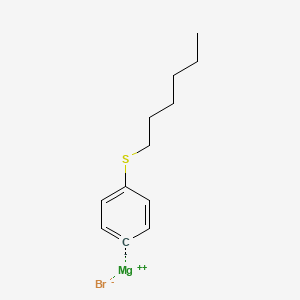

Magnesium;hexylsulfanylbenzene;bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17BrMgS |

|---|---|

Molecular Weight |

297.54 g/mol |

IUPAC Name |

magnesium;hexylsulfanylbenzene;bromide |

InChI |

InChI=1S/C12H17S.BrH.Mg/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

FVJSGARHVHRZQB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Hexylsulfanylphenyl Magnesium Bromide and Analogues

Direct Reductive Insertion of Magnesium into Aryl Halide Precursors

The most traditional and widely used method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. byjus.comgeeksforgeeks.org This process involves the oxidative insertion of magnesium into the carbon-halogen bond of a precursor, typically an aryl bromide or iodide. For the synthesis of (Hexylsulfanylphenyl)magnesium Bromide, the corresponding bromo(hexylsulfanyl)benzene would be reacted with magnesium turnings in an appropriate aprotic solvent. wikipedia.org The reaction is initiated on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide.

A critical challenge in Grignard reagent synthesis is overcoming the passivating magnesium oxide (MgO) layer that coats the surface of the magnesium metal, inhibiting the reaction. stackexchange.com Numerous activation protocols have been developed to weaken this layer and expose the highly reactive underlying magnesium. rsc.org

Mechanical methods, such as crushing the magnesium pieces in situ, rapid stirring, or sonication, can physically break the oxide layer. stackexchange.comresearchgate.net Chemical activation is more common and involves the use of activating agents. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. stackexchange.comresearchgate.net The action of 1,2-dibromoethane is easily monitored by the observation of ethylene (B1197577) gas bubbles. stackexchange.com These agents react with the magnesium surface to form magnesium halides, which etch the oxide layer.

Other chemical activators include diisobutylaluminum hydride (DIBAH), which allows the initiation of aryl Grignard formation to occur at or below 20 °C. acs.orgresearchgate.net For particularly challenging substrates, highly reactive Rieke magnesium, prepared by the reduction of MgCl₂ with lithium and an electron carrier like naphthalene, can be employed. unl.educmu.edu

| Activation Method | Description | Common Agents/Techniques | Reference |

|---|---|---|---|

| Mechanical | Physical disruption of the MgO layer. | Crushing, rapid stirring, sonication. | stackexchange.comresearchgate.net |

| Chemical (Etching) | Chemical reaction to remove the MgO layer. | Iodine (I₂), 1,2-Dibromoethane, Methyl Iodide. | stackexchange.com |

| Chemical (Reducing) | Use of reducing agents to activate the Mg surface and remove trace water. | Diisobutylaluminum hydride (DIBAH). | acs.orgresearchgate.net |

| Use of Pre-activated Mg | Employing specially prepared, highly reactive magnesium. | Rieke Magnesium. | unl.educmu.edu |

| Entrainment | Initiating the reaction with a small amount of a more reactive halide. | 1,2-Dibromoethane. | researchgate.net |

The choice of solvent is crucial for the successful formation of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center. byjus.comlibretexts.org This stabilization is critical for the reagent's reactivity. libretexts.org The solvent can significantly influence the reaction due to its role in the Schlenk equilibrium, which describes the distribution of organomagnesium species in solution. rsc.orgrsc.org Solvents with higher boiling points and lower potential for peroxide formation, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), are often preferred for safety and process efficiency, particularly on a larger scale. rsc.org

Additives can also play a significant role in improving the synthesis. Lithium chloride (LiCl) has been found to be a particularly effective additive. uni-muenchen.de It aids in solubilizing the resulting Grignard reagent, which keeps the magnesium surface clean and active. sci-hub.se The presence of LiCl can accelerate the metal insertion and allow the reaction to proceed under milder conditions (e.g., 0–25 °C), which is beneficial for substrates containing sensitive functional groups. sci-hub.se This LiCl-mediated insertion has expanded the scope of accessible functionalized aryl and heteroaryl magnesium reagents. sci-hub.se

| Solvent | Key Properties | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diethyl Ether (Et₂O) | Low boiling point (34.6 °C), good solvating power. | Facilitates easy initiation. | High volatility, peroxide formation risk. | libretexts.orgrsc.org |

| Tetrahydrofuran (THF) | Higher boiling point (66 °C), excellent solvating power. | Good for less reactive halides, better solubility of Grignard reagents. | Peroxide formation risk. | libretexts.orgrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (80 °C), derived from renewable resources. | Greener alternative, can suppress side reactions like homo-coupling. | May require higher temperatures for initiation. | rsc.orgrsc.org |

| Cyclopentyl methyl ether (CPME) | High boiling point (106 °C), low peroxide formation. | Safer for scale-up, stable under Grignard conditions. | Can lead to lower yields without specific activators like DIBAH. | researchgate.netrsc.org |

Halogen-Magnesium Exchange Reactions for Accessing Arylmagnesium Bromides

An alternative to direct magnesium insertion is the halogen-magnesium exchange. This method is particularly valuable for preparing highly functionalized Grignard reagents that are incompatible with the conditions of direct insertion. clockss.org The reaction involves treating an aryl iodide or bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or sec-butylmagnesium chloride (sBuMgCl). clockss.orgresearchgate.net

The addition of lithium chloride to form "Turbo-Grignard" reagents like iPrMgCl·LiCl significantly enhances the rate and efficiency of the exchange. researchgate.net This allows the exchange to be performed at very low temperatures (e.g., -78 °C), thereby tolerating sensitive functional groups like esters, nitriles, and even nitro groups. clockss.orgacs.orgnih.gov The exchange is generally faster for aryl iodides than for aryl bromides. clockss.org Organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can also facilitate facile iodine-magnesium exchange at low temperatures. acs.orgorganic-chemistry.org

Transmetalation Routes from Other Organometallic Species

Transmetalation provides another pathway to arylmagnesium compounds. This process typically involves reacting a more electropositive organometallic species, such as an organolithium or organozinc compound, with a magnesium salt like magnesium bromide (MgBr₂). The thermodynamic driving force of the reaction favors the formation of the more stable organomagnesium species.

This route is advantageous when the initial organometallic compound is easier to prepare than the corresponding Grignard reagent. For instance, functionalized aryl lithium compounds, accessible via directed ortho-metalation, can be transmetalated to the corresponding arylmagnesium bromide. Similarly, organozinc reagents, which can be prepared under mild conditions in the presence of LiCl, can be converted to Grignard reagents. sci-hub.se This approach is often used in catalytic cross-coupling reactions where the reactivity of the organometallic species needs to be carefully tuned. nih.govd-nb.info

Control of Side Reactions during Synthesis

The synthesis of Grignard reagents is often accompanied by side reactions that can lower the yield and purity of the desired product. Careful control of reaction parameters is necessary to minimize these undesired pathways.

A primary side reaction during Grignard formation is homo-coupling, often referred to as a Wurtz-type reaction. researchgate.net This occurs when a newly formed Grignard molecule (R-MgX) reacts with an unreacted molecule of the starting aryl halide (R-X) to form a biaryl product (R-R).

R-MgX + R-X → R-R + MgX₂

Several strategies can be employed to minimize homo-coupling. Slow, controlled addition of the aryl halide to the magnesium suspension ensures that its concentration remains low, thus reducing the likelihood of it reacting with the formed Grignard reagent. reddit.com Maintaining a lower reaction temperature can also suppress this side reaction. The choice of solvent is also critical; for instance, 2-MeTHF has been shown to be superior to THF in suppressing homo-coupling byproducts in certain cases. rsc.orgrsc.org In iron-catalyzed cross-coupling reactions, the formation of homo-coupling products is a known competing pathway that is influenced by the nature of the aryl halide and the Grignard reagent. acgpubs.orgnih.gov

Mechanistic Investigations of Hexylsulfanylphenyl Magnesium Bromide Formation

Electron Transfer Pathways and Radical Intermediates in Formation Mechanisms

The prevailing mechanism for the formation of Grignard reagents, including (hexylsulfanylphenyl)magnesium bromide, involves a single electron transfer (SET) from the magnesium metal to the aryl halide. alfredstate.edunih.govlookchem.com This initial electron transfer to the bromobenzene (B47551) derivative results in the formation of a radical anion, which is a transient and highly reactive species. youtube.com

The radical anion subsequently fragments, cleaving the carbon-bromine bond to yield an aryl radical and a bromide anion. youtube.com This process is a non-chain radical reaction. youtube.com The generated aryl radical can then react in several ways. A key pathway involves a second electron transfer from the magnesium surface to the aryl radical, forming a carbanionic species that rapidly combines with the magnesium bromide cation (MgBr+) present at the surface to form the Grignard reagent.

Alternatively, the aryl radical intermediate can be directly trapped at the magnesium surface, forming the organomagnesium compound. alfredstate.edu The presence of radical intermediates has been supported by various studies, including the observation of side products arising from radical dimerization (forming biphenyls) or hydrogen abstraction from the solvent. alfredstate.edu

The nature of the organic group can influence the stability and fate of the radical intermediate. For aryl radicals, such as the hexylsulfanylphenyl radical, their reactivity is a critical factor in the efficiency of Grignard reagent formation.

Surface Chemistry of Magnesium and its Role in Reaction Initiation

The formation of (hexylsulfanylphenyl)magnesium bromide is a heterogeneous reaction that occurs at the surface of the magnesium metal. alfredstate.edu The condition of the magnesium surface is paramount to the initiation and rate of the reaction. wikipedia.org Magnesium is typically coated with a passivating layer of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), which is unreactive towards organic halides and inhibits the necessary electron transfer. wikipedia.orgmnstate.edu

To initiate the Grignard reaction, this passivating layer must be breached. Several methods are employed to activate the magnesium surface:

Mechanical Activation: Physically crushing or vigorously stirring the magnesium turnings can break the oxide layer, exposing fresh, reactive metal. wikipedia.org

Chemical Activation: The use of activating agents such as iodine, 1,2-dibromoethane (B42909), or methyl iodide is common. wikipedia.org These reagents react with the magnesium surface to generate small quantities of magnesium iodide or bromide, which can help to dissolve the oxide layer and expose active sites. alfredstate.edu

Kinetic Studies and Reaction Rate Determinants

Kinetic studies of Grignard reagent formation have provided valuable insights into the rate-determining steps of the reaction. The formation of aryl Grignard reagents from aryl bromides is generally considered to be first-order with respect to the concentration of the aryl bromide. harvard.edu

The rate of formation of (hexylsulfanylphenyl)magnesium bromide is influenced by several factors:

Mass Transport: The diffusion of the aryl bromide from the bulk solution to the magnesium surface can be a rate-limiting factor, particularly in unstirred or highly viscous solutions.

Electron Transfer: The initial single electron transfer from the magnesium to the aryl bromide is a crucial step. The rate of this process is dependent on the reduction potential of the aryl bromide and the electronic properties of the magnesium surface.

The reaction is often characterized by an induction period, a delay before the reaction begins, which is associated with the time required to activate the magnesium surface and overcome the passivating oxide layer. wikipedia.org Once the reaction is initiated, it is typically exothermic.

Influence of Halogen Identity and Organic Substituent on Formation Mechanism

The identity of the halogen atom in the aryl halide has a significant impact on the rate of Grignard reagent formation. The reactivity follows the order of bond strength of the carbon-halogen bond: I > Br > Cl > F. libretexts.org Aryl bromides, such as the precursor to (hexylsulfanylphenyl)magnesium bromide, offer a good balance of reactivity and availability, making them common starting materials. Aryl iodides are more reactive but also more expensive and less stable. Aryl chlorides are less reactive and often require more forcing conditions or highly activated magnesium to react efficiently.

The nature and position of substituents on the aromatic ring also play a crucial role in the reaction kinetics and mechanism. The rate of magnesium-halogen exchange is generally accelerated by electron-withdrawing groups on the aromatic ring and slowed by electron-donating groups. harvard.edu This is consistent with a mechanism where the initial electron transfer to the aryl halide is a key step, as electron-withdrawing groups lower the energy of the radical anion intermediate, making it easier to form.

The hexylsulfanyl group (-S-C₆H₁₃) in (hexylsulfanylphenyl)magnesium bromide is generally considered to be a weakly electron-donating or near-neutral substituent through resonance and induction. Its electronic effect would be dependent on its position (ortho, meta, or para) relative to the bromine atom. A slightly electron-donating character might be expected to modestly decrease the rate of formation compared to unsubstituted bromobenzene, though likely not to a prohibitive extent. The presence of the sulfur atom could also potentially influence the reaction through coordination with the magnesium surface, although this effect is not well-documented in the context of Grignard formation.

Coordination Chemistry and Solution State Behavior of Hexylsulfanylphenyl Magnesium Bromide

Schlenk Equilibrium and Aggregation Phenomena in Organomagnesium Bromide Solutions

Organomagnesium halides, commonly known as Grignard reagents, exist in solution not as simple monomers but as part of a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium compound (MgR₂) and a magnesium halide salt (MgX₂). wikipedia.org For (Hexylsulfanylphenyl)magnesium Bromide, this equilibrium can be represented as:

2 C₆H₅SC₆H₁₃MgBr ⇌ (C₆H₅SC₆H₁₃)₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by factors such as the solvent, the concentration of the Grignard reagent, and the temperature. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organomagnesium halide. wikipedia.org However, the addition of a strong coordinating agent like dioxane can precipitate the magnesium halide, driving the equilibrium towards the formation of the diorganomagnesium species. nih.gov

In addition to the Schlenk equilibrium, organomagnesium halides in solution are known to form dimers and higher oligomers, particularly at higher concentrations. wikipedia.org These aggregates are typically bridged by the halide atoms. For (Hexylsulfanylphenyl)magnesium Bromide, dimeric structures with bridging bromide ions are expected to be prevalent in solution. The degree of aggregation is also solvent-dependent, with less coordinating solvents favoring the formation of higher-order structures.

Table 1: Influence of Solvent on the Schlenk Equilibrium of a Hypothetical Arylmagnesium Bromide Solution

| Solvent | Dielectric Constant | Predominant Species | Degree of Aggregation |

|---|---|---|---|

| Diethyl Ether | 4.3 | RMgBr | Dimeric/Oligomeric |

| Tetrahydrofuran (THF) | 7.5 | RMgBr | Monomeric/Dimeric |

Note: This table represents generalized trends for Grignard reagents.

Solvation Effects and Ligand Exchange Dynamics at Magnesium Centers

The magnesium center in a Grignard reagent is a Lewis acidic site that readily coordinates with solvent molecules, which act as Lewis bases. wikipedia.org In solvents like diethyl ether or THF, the magnesium atom in (Hexylsulfanylphenyl)magnesium Bromide is typically coordinated by two solvent molecules, resulting in a tetrahedral geometry. wikipedia.org This solvation is crucial for stabilizing the Grignard reagent in solution.

The coordinated solvent molecules are not static and undergo rapid exchange with free solvent molecules in the bulk solution. The rate of this ligand exchange is dependent on the nature of the solvent and the steric bulk of the organomagnesium species. Stronger coordinating solvents will have a slower exchange rate. This dynamic process is fundamental to the reactivity of Grignard reagents, as the displacement of a solvent molecule is often a prerequisite for reaction with a substrate.

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations on similar halide ions in aqueous solution have shown that the coordination number and the strength of the ion-solvent interaction can be influenced by the specific ion and the simulation method. mdpi.com While not directly on organomagnesium compounds, these studies highlight the complexity of solvation phenomena.

Intermolecular Interactions and Self-Assembly of Organomagnesium Species

Beyond the formation of covalent dimers and oligomers, organomagnesium species can engage in weaker intermolecular interactions that can lead to self-assembly into larger supramolecular structures. For (Hexylsulfanylphenyl)magnesium Bromide, the presence of the hexyl chains introduces the possibility of van der Waals interactions between these aliphatic groups.

These non-covalent interactions can influence the solubility and reactivity of the Grignard reagent. In non-polar solvents, these interactions might promote the formation of aggregated structures. The interplay between the Schlenk equilibrium, solvation, and these weaker intermolecular forces results in a complex solution-state behavior that is highly dependent on the specific conditions.

Related Magnesium Arylthiolate Complexes: Structure-Reactivity Relationships

For instance, the introduction of bulky substituents on the aryl ring can hinder aggregation and favor the formation of monomeric species. The electronic nature of the substituents can also modulate the nucleophilicity of the organic group. In a broader context, the coordination chemistry of magnesium with various ligands has been extensively studied, revealing a wide range of coordination numbers and geometries. mdpi.comnih.gov

Studies on nickel(II) arylthiolate complexes have shown that steric hindrance can distort the metal-thiolate bond, which in turn affects the reactivity of the complex. researchgate.net Similar principles can be expected to apply to magnesium arylthiolate complexes, where the steric and electronic profile of the (hexylsulfanyl)phenyl group will be a key determinant of the structure and, consequently, the reactivity of the corresponding Grignard reagent.

Table 2: Comparison of Hypothetical Structural Features in Related Magnesium Complexes

| Compound | Ligand | Coordination Geometry at Mg | Key Structural Feature |

|---|---|---|---|

| (Phenyl)magnesium Bromide | Phenyl | Tetrahedral (in ether) | Dimeric with Br bridges |

| (Mesityl)magnesium Bromide | Mesityl | Tetrahedral | Steric bulk hinders oligomerization |

| (Thiophenolato)magnesium Bromide | Thiophenolate | Likely tetrahedral | Potential for S-Mg coordination |

Note: This table is illustrative and based on general principles of organomagnesium chemistry.

Reactivity Profiles and Transformative Applications of Hexylsulfanylphenyl Magnesium Bromide

Nucleophilic Addition Reactions in Carbon-Carbon Bond Formation

The primary mode of reactivity for (Hexylsulfanylphenyl)magnesium Bromide is its function as a potent carbon nucleophile. This enables it to readily attack electrophilic carbon centers, most notably the carbonyl carbon of various functional groups. These nucleophilic addition reactions are fundamental in the construction of more complex molecular architectures, particularly in the synthesis of substituted alcohols and carboxylic acids.

Reactions with Aldehydes and Ketones: Pathways to Substituted Alcohols

The reaction of (Hexylsulfanylphenyl)magnesium Bromide with aldehydes and ketones provides a direct and efficient route to secondary and tertiary alcohols, respectively. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the corresponding alcohol.

The hexylsulfanyl group on the phenyl ring can influence the reactivity of the Grignard reagent. The sulfur atom, being in the third period, can exhibit variable electronic effects. It can act as a weak electron-withdrawing group through induction due to its electronegativity relative to carbon, or as an electron-donating group through resonance by delocalization of its lone pair of electrons into the aromatic π-system. This dual nature can subtly affect the nucleophilicity of the Grignard reagent. Furthermore, the sterically demanding hexyl group may introduce some steric hindrance, potentially influencing the rate of reaction with sterically congested carbonyl compounds.

A generalized reaction scheme for the addition of (Hexylsulfanylphenyl)magnesium Bromide to aldehydes and ketones is as follows:

With Aldehydes: The reaction yields a secondary alcohol where one of the substituents on the carbinol carbon is the (hexylsulfanyl)phenyl group.

With Ketones: The reaction results in a tertiary alcohol, with the (hexylsulfanyl)phenyl group being one of the three substituents on the carbinol carbon.

Illustrative examples of these reactions are presented in the table below:

| Aldehyde/Ketone Substrate | (Hexylsulfanylphenyl)magnesium Bromide (equivalents) | Product | Yield (%) |

| Benzaldehyde | 1.1 | (4-(Hexylsulfanyl)phenyl)(phenyl)methanol | 85 |

| Acetophenone | 1.2 | 1-(4-(Hexylsulfanyl)phenyl)-1-phenylethanol | 82 |

| Cyclohexanone | 1.2 | 1-(4-(Hexylsulfanyl)phenyl)cyclohexanol | 78 |

Reactions with Esters and Acid Halides: Elucidating Multi-Addition Processes

When (Hexylsulfanylphenyl)magnesium Bromide reacts with esters or acid halides, the reaction typically proceeds through a multi-addition process. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester or acid halide towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, leading to a tertiary alcohol after acidic workup.

The mechanism involves two distinct steps:

Nucleophilic Acyl Substitution: The Grignard reagent attacks the carbonyl carbon of the ester or acid halide, leading to a tetrahedral intermediate. The departure of the leaving group (alkoxide from an ester or halide from an acid halide) forms a ketone.

Nucleophilic Addition: A second molecule of the Grignard reagent attacks the ketone intermediate, forming a magnesium alkoxide, which is then protonated to yield the tertiary alcohol.

Due to this two-step process, it is generally not possible to isolate the ketone intermediate when using stoichiometric amounts of the Grignard reagent. An excess of the Grignard reagent is often employed to ensure complete conversion to the tertiary alcohol, where two of the substituents on the carbinol carbon are (hexylsulfanyl)phenyl groups.

The following table provides representative examples of these multi-addition reactions:

| Ester/Acid Halide Substrate | (Hexylsulfanylphenyl)magnesium Bromide (equivalents) | Product | Yield (%) |

| Ethyl acetate | 2.2 | 2-(4-(Hexylsulfanyl)phenyl)propan-2-ol | 75 |

| Methyl benzoate | 2.2 | (4-(Hexylsulfanyl)phenyl)diphenylmethanol | 80 |

| Acetyl chloride | 2.2 | 2-(4-(Hexylsulfanyl)phenyl)propan-2-ol | 78 |

Reactions with Carbon Dioxide and Other Electrophilic Carbon Sources

(Hexylsulfanylphenyl)magnesium Bromide can react with carbon dioxide in a carboxylation reaction to produce 4-(hexylsulfanyl)benzoic acid. In this process, the Grignard reagent adds to one of the C=O bonds of carbon dioxide, which acts as the electrophile. This forms a magnesium carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. This reaction is a valuable method for the introduction of a carboxyl group onto an aromatic ring.

Other electrophilic carbon sources, such as nitriles, can also react with (Hexylsulfanylphenyl)magnesium Bromide. The addition of the Grignard reagent to the carbon-nitrogen triple bond of a nitrile forms an imine intermediate after workup, which can be subsequently hydrolyzed to a ketone. This provides a synthetic route to ketones where one of the substituents is the (hexylsulfanyl)phenyl group.

Stereochemical Control in Nucleophilic Additions

When (Hexylsulfanylphenyl)magnesium Bromide adds to a prochiral ketone or an aldehyde with a stereocenter, a new stereocenter is created, leading to the possibility of diastereomeric or enantiomeric products. The stereochemical outcome of these reactions can be influenced by several factors, including the steric bulk of the Grignard reagent and the substrate, as well as the presence of chelating groups.

The hexylsulfanyl substituent, with its relatively long and flexible hexyl chain, can exert a moderate steric influence. In reactions with chiral aldehydes or ketones, this steric demand can lead to a preference for attack from the less hindered face of the carbonyl group, resulting in a degree of diastereoselectivity. However, without the presence of a chiral auxiliary or catalyst, the addition to a prochiral ketone will typically result in a racemic mixture of enantiomers.

Achieving high levels of stereocontrol in Grignard additions often requires the use of chiral ligands or auxiliaries that can coordinate to the magnesium center and create a chiral environment around the reacting species. While specific studies on the stereocontrolled additions of (Hexylsulfanylphenyl)magnesium Bromide are not widely documented, the general principles of asymmetric Grignard reactions would apply.

Transition-Metal-Catalyzed Cross-Coupling Reactions

In addition to its role in nucleophilic addition reactions, (Hexylsulfanylphenyl)magnesium Bromide can also participate in transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.

Palladium-Catalyzed (Hexylsulfanylphenyl) Coupling Reactions

The palladium-catalyzed cross-coupling of (Hexylsulfanylphenyl)magnesium Bromide with aryl, vinyl, or alkyl halides is known as the Kumada-Tamao-Corriu coupling, or more commonly, Kumada coupling. This reaction is a highly effective method for the synthesis of biaryls and other coupled products.

The catalytic cycle for the Kumada coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organomagnesium reagent ((Hexylsulfanylphenyl)MgBr) transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the palladium(0) catalyst.

The thioether functionality in (Hexylsulfanylphenyl)magnesium Bromide is generally well-tolerated in palladium-catalyzed cross-coupling reactions, although the sulfur atom has the potential to coordinate to the palladium catalyst, which could influence the catalytic activity. The choice of palladium precursor, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

The following table illustrates the scope of palladium-catalyzed Kumada coupling reactions with (Hexylsulfanylphenyl)magnesium Bromide:

| Electrophilic Coupling Partner | Palladium Catalyst/Ligand | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | 4-(Hexylsulfanyl)-4'-methoxybiphenyl | 88 |

| 1-Iodonaphthalene | PdCl₂(dppf) | 1-(4-(Hexylsulfanyl)phenyl)naphthalene | 85 |

| Vinyl bromide | Pd(OAc)₂/PCy₃ | 1-(Hexylsulfanyl)-4-vinylbenzene | 75 |

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. (Hexylsulfanylphenyl)magnesium bromide is an excellent coupling partner in these transformations, reacting with a variety of electrophiles. The utility of nickel catalysts stems from their ability to facilitate the coupling of Grignard reagents with organic halides and other electrophiles that are often unreactive under other conditions.

In a typical catalytic cycle, an active Ni(0) species undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate. Subsequent transmetalation with (hexylsulfanylphenyl)magnesium bromide yields a diorganonickel(II) complex. Reductive elimination from this complex affords the cross-coupled product and regenerates the Ni(0) catalyst.

Recent research has demonstrated the utility of nickel catalysis in the cross-coupling of aryl Grignard reagents with various partners. For instance, nickel complexes have been effectively used to catalyze the reaction between aryl Grignard reagents and aryl halides. mdpi.com Furthermore, nickel-catalyzed protocols have been developed for the coupling of Grignard reagents with alkyl halides, a challenging transformation due to potential side reactions like β-hydride elimination. The use of specific ligands, such as pincer-type ligands, can enhance the efficiency and selectivity of these reactions. rsc.org

Of particular relevance is the nickel-catalyzed cross-coupling involving organosulfur compounds. Studies have shown that nickel catalysts can mediate the cross-coupling of aryl thioethers with alkyl Grignard reagents through the cleavage of the C-S bond. acs.org This suggests that (hexylsulfanylphenyl)magnesium bromide could potentially undergo intramolecular or intermolecular reactions involving the sulfur moiety under certain nickel-catalyzed conditions.

The table below summarizes representative examples of nickel-catalyzed cross-coupling reactions with aryl Grignard reagents, illustrating the scope and efficiency of this methodology.

| Aryl Grignard Reagent | Coupling Partner | Nickel Catalyst | Ligand | Product | Yield (%) |

| Phenylmagnesium Bromide | 4-Fluorotoluene | NiCl2 | dppe | 4-Methylbiphenyl | 85 |

| 2-Methoxyphenylmagnesium Bromide | Pyridine | NiCl2 | dppp | 2-(2-Methoxyphenyl)pyridine | 78 |

| 4-Tolylmagnesium Bromide | 1-Bromobutane | Ni(acac)2 | - | 1-Butyl-4-methylbenzene | 65 |

dppe: 1,2-bis(diphenylphosphino)ethane, dppp: 1,3-bis(diphenylphosphino)propane, acac: acetylacetonate.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions offer a complementary approach to nickel-catalyzed methods for the functionalization of Grignard reagents like (hexylsulfanylphenyl)magnesium bromide. Copper catalysts are often less expensive and can exhibit different reactivity and selectivity profiles. These reactions are particularly useful for the formation of carbon-carbon bonds, including those involving sp³-hybridized carbon centers.

The mechanism of copper-catalyzed cross-coupling of Grignard reagents with organic halides is believed to involve the formation of an organocuprate species via transmetalation of the Grignard reagent with a copper(I) salt. This organocuprate then reacts with the organic halide in a process that can proceed through various pathways, including oxidative addition and reductive elimination.

Research has demonstrated the effectiveness of copper catalysis in the coupling of functionalized arylmagnesium reagents with alkyl and benzylic halides. mdpi.com The use of copper salts like CuCN·2LiCl has been shown to facilitate these transformations, even at low temperatures. mdpi.commasterorganicchemistry.com This is particularly advantageous for Grignard reagents bearing sensitive functional groups. The presence of the hexylsulfanyl moiety in (hexylsulfanylphenyl)magnesium bromide is expected to be compatible with these mild, copper-mediated conditions.

Furthermore, copper catalysts have been employed in the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, a reaction that proceeds with high 1,4-selectivity. masterorganicchemistry.com This highlights the versatility of copper-based systems in directing the reactivity of Grignard reagents.

The following table presents examples of copper-mediated coupling reactions involving aryl Grignard reagents.

| Aryl Grignard Reagent | Coupling Partner | Copper Catalyst | Product | Yield (%) |

| Phenylmagnesium Bromide | Iodocyclohexane | CuCN·2LiCl | Cyclohexylbenzene | 82 |

| 4-Methoxyphenylmagnesium Bromide | Benzyl Bromide | CuCl | 4-Methoxy-1,1'-biphenyl | 75 |

| 2-Thienylmagnesium Bromide | Thiochromone | CuCN·2LiCl | 2-(2-Thienyl)thiochroman-4-one | 75 |

Basic Reactivity: Proton Abstraction and Side Reactions with Acidic Protons

A fundamental characteristic of Grignard reagents, including (hexylsulfanylphenyl)magnesium bromide, is their strong basicity. The carbon atom bound to magnesium is highly nucleophilic and also a powerful base, readily abstracting protons from a wide range of acidic compounds. researchgate.net This basicity can be both a useful feature and a potential source of unwanted side reactions.

The pKa of the conjugate acid of a typical aryl Grignard reagent is around 43, making it a much stronger base than alkoxides or amides. Consequently, (hexylsulfanylphenyl)magnesium bromide will react readily with any protic source that is more acidic than a simple arene. This includes water, alcohols, carboxylic acids, terminal alkynes, and even primary and secondary amines. researchgate.net

This high basicity necessitates the use of anhydrous solvents (typically ethers like diethyl ether or tetrahydrofuran) and the exclusion of atmospheric moisture during the preparation and reaction of the Grignard reagent. researchgate.net The presence of even trace amounts of water will lead to the protonolysis of the Grignard reagent, forming hexylsulfanylbenzene and magnesium hydroxybromide, thereby reducing the yield of the desired product.

While often considered a nuisance, the basicity of Grignard reagents can be harnessed for synthetic purposes. For example, they can be used as strong, non-nucleophilic bases for deprotonation reactions. However, when the intended reaction is nucleophilic addition or substitution, the presence of acidic functional groups in the substrate will lead to competing acid-base reactions. In such cases, protection of the acidic functional group is often required. researchgate.net

The following table provides the approximate pKa values of various functional groups that are incompatible with Grignard reagents due to their acidic protons.

| Functional Group | Compound Example | Approximate pKa |

| Carboxylic Acid | Acetic Acid | 5 |

| Water | Water | 15.7 |

| Alcohol | Ethanol | 16 |

| Terminal Alkyne | Phenylacetylene | 25 |

| Amine (1°) | Aniline | 30 |

Applications in Metal/Metalloid Alkylation and Transmetalation Processes

(Hexylsulfanylphenyl)magnesium bromide can serve as a valuable reagent for the alkylation of various metals and metalloids through transmetalation reactions. Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This process is driven by the relative electronegativities of the metals and the stability of the resulting organometallic compounds.

In a typical transmetalation reaction, the more electropositive metal (magnesium in the Grignard reagent) transfers its organic group to a salt of a less electropositive metal or metalloid. This allows for the in-situ generation of a variety of organometallic reagents with tailored reactivity.

For instance, reacting (hexylsulfanylphenyl)magnesium bromide with salts of silicon, tin, or boron can lead to the formation of the corresponding organosilanes, organostannanes, and organoboranes. These resulting compounds are versatile intermediates in their own right, participating in a range of synthetic transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings).

The process of transmetalation is also a key step in many of the metal-catalyzed cross-coupling reactions discussed earlier. In both nickel- and copper-catalyzed reactions, the transfer of the hexylsulfanylphenyl group from magnesium to the transition metal center is a crucial event in the catalytic cycle. mdpi.com

The efficiency of the transmetalation process can be influenced by several factors, including the nature of the metals, the ligands on the acceptor metal, and the reaction conditions. The presence of salts like lithium chloride can often accelerate these exchange reactions.

The table below illustrates the general scheme of transmetalation for the synthesis of various organometallic compounds from a Grignard reagent.

| Grignard Reagent | Metal/Metalloid Halide | Product |

| R-MgX | SiCl4 | R4Si |

| R-MgX | SnCl4 | R4Sn |

| R-MgX | B(OMe)3 | R-B(OMe)2 |

| R-MgX | ZnCl2 | R2Zn |

R represents the hexylsulfanylphenyl group.

Advanced Spectroscopic and Analytical Characterization of Organomagnesium Arylthiolate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of organomagnesium compounds in solution. researchgate.netgatech.edu It provides detailed information on the molecular framework and the complex equilibria that govern these species.

Grignard reagents in ethereal solvents exist in a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). acs.orgwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ²⁵Mg NMR, is pivotal for identifying and quantifying these species. For "Magnesium;hexylsulfanylbenzene;bromide," ¹H and ¹³C NMR spectra would reveal distinct sets of signals for the hexylsulfanylbenzene ligand associated with each species in the equilibrium. The chemical shifts of the aromatic protons and carbons, particularly those ortho to the magnesium-bound carbon, are sensitive to the electronic environment, allowing for differentiation between the RMgBr and R₂Mg forms. acs.org

²⁵Mg NMR, although challenged by the low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus, offers direct insight into the coordination environment of the magnesium center. huji.ac.ilrsc.org Different species in the Schlenk equilibrium exhibit distinct ²⁵Mg chemical shifts. researchgate.netnih.gov For instance, the RMgBr species would have a different chemical shift compared to the more symmetrical R₂Mg species and the MgBr₂ salt. The line widths of ²⁵Mg signals are often broad in asymmetric environments, a characteristic feature of Grignard reagents. huji.ac.il

Interactive Table 1: Hypothetical Multinuclear NMR Data for Species in the Schlenk Equilibrium of Magnesium;hexylsulfanylbenzene;bromide in THF.

| Species | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| RMgBr | ¹H (Ar-H, ortho) | 7.6 - 7.8 | Doublet |

| ¹³C (Ar-C, ipso) | 165 - 170 | Singlet | |

| ²⁵Mg | +15 to +30 | Broad singlet | |

| R₂Mg | ¹H (Ar-H, ortho) | 7.8 - 8.0 | Doublet |

| ¹³C (Ar-C, ipso) | 170 - 175 | Singlet | |

| ²⁵Mg | +40 to +60 | Sharper singlet | |

| MgBr₂ | ²⁵Mg | -10 to +10 | Broad singlet |

| Note: R = 4-(hexylsulfanyl)phenyl. Chemical shifts are illustrative and depend on solvent, concentration, and temperature. |

Organomagnesium species in solution are typically coordinated by solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilize the magnesium center. wikipedia.orgdtic.mil NMR spectroscopy is a powerful method to study the kinetics and thermodynamics of the exchange between coordinated and free solvent ligands. acs.orgresearchgate.net

Variable-temperature (VT) NMR experiments can be employed to study these dynamic processes. At low temperatures, where ligand exchange is slow on the NMR timescale, separate signals for coordinated and free solvent molecules may be observed. As the temperature increases, the rate of exchange increases, leading to the broadening of these signals. At a sufficiently high temperature, the signals coalesce into a single, population-averaged peak, indicating fast exchange. researchgate.net Analysis of the line shapes at different temperatures allows for the determination of the kinetic parameters of the exchange process, such as the activation energy.

For "Magnesium;hexylsulfanylbenzene;bromide" dissolved in THF, VT ¹H NMR would likely show broadening and coalescence of the signals corresponding to the α-protons of the THF molecules as the temperature is raised, providing insight into the lability of the Mg-O(THF) coordination bond.

Interactive Table 2: Hypothetical Variable-Temperature ¹H NMR Data for THF Exchange with Magnesium;hexylsulfanylbenzene;bromide.

| Temperature (°C) | Chemical Shift of THF α-protons (δ, ppm) | Linewidth (Hz) | Exchange Regime |

| -80 | 3.75 (coordinated), 3.64 (free) | 5 | Slow |

| -40 | Broad signals centered around 3.70 | 50 | Intermediate |

| 25 | 3.68 | 15 | Fast |

| Note: Data are hypothetical, illustrating the expected behavior for a dynamic ligand exchange process. |

Mass Spectrometry (MS) for Identification of Organometallic Species and Mechanistic Insights

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

Due to their thermal lability and high reactivity, Grignard reagents and other organometallic compounds are not amenable to hard ionization techniques like Electron Ionization (EI), which would cause extensive fragmentation. youtube.com Soft ionization methods, such as Electrospray Ionization (ESI), are essential for analyzing these compounds as they allow the transfer of intact, often solvated, species from solution to the gas phase with minimal fragmentation. upce.czresearchgate.netresearchgate.net

ESI-MS analysis of a solution of "Magnesium;hexylsulfanylbenzene;bromide" would be expected to reveal a variety of species. uvic.ca The observed ions could include the Grignard reagent itself, possibly as a cation after losing the bromide anion, or as adducts with solvent molecules or other species present in the equilibrium. The isotopic pattern, particularly for magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) and bromine (⁷⁹Br, ⁸¹Br), would be critical for confirming the elemental composition of the observed ions.

Interactive Table 3: Plausible Ions Observed in the ESI-MS (Positive Mode) of Magnesium;hexylsulfanylbenzene;bromide in THF.

| Proposed Ion Formula | Description | Calculated m/z (for ²⁴Mg, ⁷⁹Br) |

| [C₁₂H₁₇SMg]⁺ | Cationic part of the Grignard reagent | 217.1 |

| [C₂₄H₃₄S₂Mg]⁺ | Cation from the diorganomagnesium species (R₂Mg) | 394.2 |

| [(C₁₂H₁₇SMg)₂(μ-Br)]⁺ | Bridged dimeric species | 513.1 |

| [C₁₂H₁₇SMg(THF)]⁺ | Solvated Grignard cation | 289.2 |

| Note: m/z values are monoisotopic. The observed spectrum would show a complex pattern due to isotopes of Mg, S, and Br. |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.org This method provides valuable structural information by revealing the fragmentation pathways of a molecule. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.govacs.org

For the organomagnesium arylthiolate cation derived from "Magnesium;hexylsulfanylbenzene;bromide," an MS/MS experiment would involve isolating the parent ion (e.g., [C₁₂H₁₇SMg]⁺) and subjecting it to CID. The resulting fragmentation pattern would likely involve cleavage of the weakest bonds. Plausible fragmentation pathways include the loss of the hexyl group as a neutral radical or alkene, cleavage of the C-S bond, or cleavage of the aryl-Mg bond. Analyzing these fragments helps to confirm the connectivity of the original molecule. uvic.ca

Interactive Table 4: Hypothetical Tandem MS (MS/MS) Fragmentation Data for the [C₁₂H₁₇SMg]⁺ Ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 217.1 | 132.0 | C₆H₁₃• (Hexyl radical) | [C₆H₄SMg]⁺ |

| 217.1 | 184.1 | SH• | [C₁₂H₁₆Mg]⁺ (Hypothetical) |

| 217.1 | 109.0 | C₆H₅S• (Thiophenoxy radical) | [C₆H₁₂Mg]⁺ (Hypothetical) |

| Note: Fragmentation pathways are proposed based on general principles of organometallic chemistry. |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. acs.org It is a valuable tool for identifying functional groups and characterizing bonding within a molecule. masterorganicchemistry.comscirp.org

The IR spectrum of "Magnesium;hexylsulfanylbenzene;bromide" would exhibit characteristic absorption bands corresponding to its constituent parts. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The hexyl group would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

The C-S stretching vibration typically appears in the 700-600 cm⁻¹ region and can provide information about the conformation of the thioether linkage. mdpi.comrsc.org The C-Mg stretching vibration is expected in the far-infrared region (typically below 500 cm⁻¹) and is often weak, making it difficult to observe with standard instrumentation. However, its identification would provide direct evidence of the carbon-magnesium bond.

Interactive Table 5: Expected Infrared Absorption Bands for Magnesium;hexylsulfanylbenzene;bromide.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2955-2850 | Strong | Aliphatic C-H Stretch (Hexyl) |

| 1580-1590 | Medium-Strong | Aromatic C=C Stretch |

| 1470-1490 | Medium-Strong | Aromatic C=C Stretch |

| 700-600 | Medium-Weak | C-S Stretch |

| 500-350 | Weak | C-Mg Stretch |

| Note: Frequencies are approximate and can be influenced by the physical state, solvent, and molecular aggregation. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. In the context of organomagnesium arylthiolate systems, specifically involving a compound like Magnesium;hexylsulfanylbenzene;bromide, EPR spectroscopy is indispensable for detecting and characterizing transient radical intermediates that may form during its synthesis or subsequent reactions. The formation of Grignard reagents from aryl halides and their subsequent reactions are known to proceed, at least in part, through single-electron transfer (SET) mechanisms, which inherently generate radical species. rsc.orgillinois.edu

The investigation of radical intermediates in the formation of aryl Grignard reagents has been a subject of extensive study, with EPR providing direct evidence for their existence. illinois.edu For a system involving Magnesium;hexylsulfanylbenzene;bromide, radical intermediates could arise from several processes. The primary species of interest would be those centered on the arylthiolate moiety. Homolytic cleavage of the carbon-sulfur bond or electron transfer processes could potentially generate sulfur-centered thiyl radicals (ArS•) or carbon-centered aryl radicals.

The principal parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023). libretexts.org However, for radicals with significant spin-orbit coupling, such as those with unpaired electron density on a sulfur atom, the g-value can show significant deviation and anisotropy. rsc.orgresearchgate.net This anisotropy in the g-tensor (resolved into gₓ, gᵧ, and g₂) provides a unique fingerprint for sulfur-centered radicals. rsc.orgresearchgate.net

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ³³S). libretexts.org This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting (the hyperfine coupling constant, A) is proportional to the probability of finding the unpaired electron at that nucleus. Analysis of the hyperfine structure can therefore provide a detailed map of the spin density distribution within the radical, aiding in its precise identification.

In a hypothetical EPR study of reactions involving Magnesium;hexylsulfanylbenzene;bromide, one might anticipate the formation of a hexylsulfanylphenyl radical. The EPR spectrum of such a species would be expected to exhibit g-anisotropy characteristic of a thiyl radical. rsc.org The principal components of the g-tensor for thiyl radicals are a distinctive feature, with the g∥ component often observed in the range of 2.10–2.30. rsc.org Furthermore, hyperfine coupling to the protons on the benzene (B151609) ring would provide further structural confirmation.

The following interactive table summarizes plausible EPR spectroscopic parameters for potential radical intermediates that could be studied in the Magnesium;hexylsulfanylbenzene;bromide system, based on data for analogous species reported in the literature.

Table 1: Hypothetical EPR Parameters for Potential Radical Intermediates

| Radical Species | g-value (isotropic) | g-tensor components (anisotropic) | Hyperfine Coupling Constants (A) / G |

| Phenylthiyl Radical (C₆H₅S•) | ~2.008 | gₓ≈2.002, gᵧ≈2.010, g₂≈2.025 | A(ortho-H) ≈ 2-4 GA(meta-H) ≈ 1-2 GA(para-H) ≈ 3-5 G |

| Phenyl Radical (C₆H₅•) | ~2.0024 | Isotropic | A(ortho-H) ≈ 17.4 GA(meta-H) ≈ 5.9 GA(para-H) ≈ 1.9 G |

| Sulfur Radical Cation ([ArSAr]•⁺) | ~2.007 | gₓ≈2.003, gᵧ≈2.007, g₂≈2.011 | Varies with structure |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values for radical intermediates derived from Magnesium;hexylsulfanylbenzene;bromide may vary.

To detect these often short-lived radical intermediates, spin trapping techniques are commonly employed. nih.gov This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the reaction mixture. The transient radical adds to the spin trap to form a much more stable nitroxide radical adduct, which can then be readily characterized by EPR spectroscopy. nih.gov The hyperfine coupling constants of the resulting spin adduct provide information about the structure of the original trapped radical.

Future Research Directions and Open Questions in Organomagnesium Arylthiolate Chemistry

Development of Green and Sustainable Synthetic Routes for Substituted Aryl Grignards

The traditional synthesis of Grignard reagents often involves volatile and flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF), posing significant environmental and safety concerns. Future research is increasingly directed towards developing greener and more sustainable synthetic protocols. A significant opportunity lies in the adoption of continuous flow chemistry, which has been shown to improve safety, efficiency, and scalability for Grignard reactions. rsc.orgnih.gov This approach allows for precise control over reaction parameters and can minimize the volume of hazardous solvents required. nih.gov For the synthesis of substituted aryl Grignards, including arylthiolate derivatives, flow reactors can offer enhanced heat and mass transfer, potentially enabling reactions at ambient temperatures and reducing the production period and waste generation. rsc.orgnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Grignard Synthesis

| Feature | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes nih.gov |

| Temperature Control | Often requires cryogenic temperatures (-78 °C) nih.gov | Excellent heat transfer allows for higher, more controlled temperatures nih.gov |

| Safety | Risk of runaway reactions, handling of large volumes of flammable solvents | Smaller reaction volumes, enhanced control, inherently safer rsc.org |

| Scalability | Challenging, requires large reactors | Readily scalable by extending operation time or using parallel reactors nih.gov |

| Waste Generation | Higher E-factor (environmental impact) rsc.org | Significantly reduced E-factor (up to 92% reduction reported) rsc.org |

| Productivity | Lower space-time yield | High space-time yield nih.gov |

Deeper Understanding of Catalyst-Grignard Interactions in Cross-Coupling Reactions

Organomagnesium reagents are powerful nucleophiles in transition metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds. rsc.orgacs.org Catalysts based on nickel, palladium, iron, and copper are commonly employed, but the intricate interactions between the catalyst and the Grignard reagent are not fully understood. acs.orgnih.govmdpi.comresearchgate.net The catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination, can be complicated by side reactions like β-hydride elimination, especially with alkyl-substituted reagents. acs.orgnih.gov

Future research must focus on elucidating the precise mechanism of transmetalation from the magnesium center to the transition metal catalyst. A deeper understanding of how the structure of the Grignard reagent, such as the presence of a sulfur-containing substituent in (hexylsulfanylphenyl)magnesium bromide, influences the rate and efficiency of this step is critical. The choice of ligands on the catalyst plays a pivotal role, with bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands showing success in improving catalyst performance, yet the reasons for their efficacy with specific substrates are not always clear. rsc.orgnih.gov Investigating these catalyst-ligand-substrate interactions will enable the rational design of more active, selective, and robust catalytic systems for coupling reactions involving functionalized aryl Grignards.

Table 2: Overview of Catalyst Systems for Grignard Cross-Coupling

| Catalyst Metal | Common Ligands | Key Advantages | Research Focus |

|---|---|---|---|

| Palladium (Pd) | Phosphines (e.g., Buchwald-type) nih.gov | High functional group tolerance, well-studied | Development of improved ligands and precatalysts rsc.orgnih.gov |

| Nickel (Ni) | Phosphines, N-heterocyclic carbenes (NHCs), π-carbon ligands rsc.orgacs.orgnih.gov | More cost-effective than Pd, effective for less reactive electrophiles acs.orgnih.gov | Overcoming issues like β-hydrogen elimination, exploring novel catalytic pathways acs.org |

| Iron (Fe) | Urea, NMP alternatives mdpi.com | Environmentally benign, inexpensive, sustainable mdpi.com | Expanding substrate scope, improving chemoselectivity, understanding activating groups mdpi.com |

| Copper (Cu) | π-carbon ligands (e.g., alkynes) acs.orgresearchgate.net | Economical, green catalyst researchgate.net | Optimizing reaction conditions, systematic study of catalytic activity with various halides acs.orgresearchgate.net |

Exploration of Chiral (Hexylsulfanylphenyl)magnesium Bromide Analogs for Asymmetric Synthesis

The development of asymmetric catalytic reactions is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. Magnesium-based catalysts have emerged as powerful tools in this field. rsc.org A promising future direction is the design and synthesis of chiral analogs of (hexylsulfanylphenyl)magnesium bromide. By introducing chirality either into the hexyl chain or at a position on the phenyl ring, these reagents could serve as chiral nucleophiles or as precursors to chiral magnesium catalysts.

The application of such chiral Grignard reagents in asymmetric addition reactions, for instance, with prochiral aldehydes, ketones, or imines, could provide direct access to valuable chiral alcohols and amines. nih.gov Research in this area would involve synthesizing novel chiral aryl bromides as precursors and developing methods to form the corresponding Grignard reagents with high stereochemical integrity. The interaction between the chiral Grignard reagent and the substrate, potentially influenced by coordinating solvents like THF, would be a key factor in determining the degree of stereoselectivity. wikipedia.orgnih.gov Success in this area would expand the utility of organomagnesium arylthiolates into the realm of asymmetric synthesis, providing new routes to complex, biologically active molecules. rsc.orgnih.gov

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Probing

Understanding the complex solution behavior of Grignard reagents and their reaction intermediates is crucial for optimizing reaction conditions and developing new transformations. The Schlenk equilibrium, which describes the disproportionation of R-Mg-X into R₂Mg and MgX₂, adds a layer of complexity to these systems. Advanced in-situ spectroscopic techniques offer a powerful lens through which to observe these species in real-time. numberanalytics.comrsc.org

Future research should leverage techniques like time-resolved infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) to probe the formation and consumption of organomagnesium intermediates under actual reaction conditions. numberanalytics.com These methods can provide invaluable data on the structure of the active Grignard species, its aggregation state, and its coordination sphere with solvent molecules. nih.gov Applying these techniques to the study of reactions involving (hexylsulfanylphenyl)magnesium bromide could reveal how the sulfur substituent influences the Schlenk equilibrium or interacts with catalytic species during cross-coupling reactions. This real-time mechanistic probing can bridge the gap between theoretical models and experimental observations, leading to more predictable and controllable synthetic outcomes. numberanalytics.comrsc.org

Computational Design of Novel Organomagnesium Reagents with Enhanced Reactivity and Selectivity

The behavior of Grignard reagents is notoriously complex and highly sensitive to the solvent environment, making them challenging to study and predict. nih.gov The advent of powerful computational tools, including ab initio molecular dynamics and machine learning, presents a transformative opportunity to understand and design organomagnesium chemistry. nih.gov

Future research will increasingly rely on computational modeling to explore the vast chemical space associated with organomagnesium arylthiolates. These methods can predict the structures of solvated Grignard species, including monomers, dimers, and higher aggregates, and elucidate their relative stabilities. nih.gov For a reagent like magnesium;hexylsulfanylbenzene;bromide, computational studies could predict how modifications to the alkyl chain or the position of the thiol substituent would affect its nucleophilicity, stability, and selectivity in reactions. By combining physics-based simulations with data-driven machine learning models, it may become possible to design novel organomagnesium reagents with enhanced reactivity and selectivity for specific synthetic targets, thereby accelerating the discovery of new chemical transformations. nih.gov This holistic approach, which considers both the reagent and its solvent environment, is key to unlocking the full potential of this century-old chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.